molecular formula C7H5Cl3<br>C7H5Cl3<br>C6H5CCl3 B7770154 Benzotrichloride CAS No. 30583-33-6

Benzotrichloride

Cat. No. B7770154
CAS RN: 30583-33-6
M. Wt: 195.5 g/mol
InChI Key: XEMRAKSQROQPBR-UHFFFAOYSA-N
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Description

Benzotrichloride, also known as α,α,α-trichlorotoluene, phenyl chloroform, or (trichloromethyl)benzene, is an organic compound with the formula C6H5CCl3 . It is an unstable, colorless or somewhat yellowish, viscous, chlorinated hydrocarbon with a penetrating odor . It is used extensively as a chemical intermediate for products of various classes, such as dyes and antimicrobial agents .


Synthesis Analysis

This compound is a poorly water-soluble, clear to yellowish liquid with a penetrating odor . It hydrolyzes rapidly to benzoic acid and hydrochloric acid with a half-life of about 2.4 minutes, thus making the compound unstable in the presence of water . In other chemical reactions, this compound reacts at the chlorinated α-carbon, for example in substitution reactions . It is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride, and 2,4-dihydroxybenzophenone which in turn are also intermediates in other reactions .


Molecular Structure Analysis

The molecular formula of this compound is C7H5Cl3 . The molecular weight is 195.5 g/mol . The InChI is InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H . The Canonical SMILES is C1=CC=C(C=C1)C(Cl)(Cl)Cl .


Chemical Reactions Analysis

This compound reacts at the chlorinated α-carbon, for example in substitution reactions . It is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride, and 2,4-dihydroxybenzophenone . In a study, an alcohol solution of this compound was introduced into a vacuum as a continuous liquid flow and was irradiated with nanosecond and femtosecond lasers at the wavelength of 274 nm . The ions produced were assigned to chloroalcoxybenzyl ions, C6H5CCl(OR)+, and dialkoxybenzyl ions C6H5C(OR)2+ .


Physical And Chemical Properties Analysis

This compound is a clear, colorless to yellowish colored liquid with a penetrating odor . It is denser than water and vapors are heavier than air . It may be toxic by inhalation or ingestion . It burns skin, eyes, and mucous membranes . It is insoluble in water . The boiling point is 220.8 °C . The melting point is -5.0 °C .

Mechanism of Action

Target of Action

Benzotrichloride, also known as α,α,α-trichlorotoluene, phenyl chloroform, or (trichloromethyl)benzene , is an organic compound that primarily targets strong oxidants, amines, and light metals . It can also attack some rubbers, plastics, and coatings .

Mode of Action

This compound reacts violently with its targets, causing a fire and explosion hazard . It decomposes on heating and emits toxic hydrogen chloride fumes . In the presence of water, it hydrolyzes rapidly to benzoic acid and hydrochloric acid . This reaction occurs at the chlorinated α-carbon .

Biochemical Pathways

This compound is used as an intermediate in the synthesis of benzoyl chloride, benzotrifluoride, and 2,4-dihydroxybenzophenone . These compounds are further used to synthesize chemicals needed in the pharmaceutical industry (such as benzoyl peroxide), the synthesis of pesticides, dyes, and UV-absorbing compounds which are often used in paint and plastics to prevent degradation by sunlight .

Pharmacokinetics

It is known that this compound is a poorly water-soluble compound , which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Its low solubility in water could limit its bioavailability.

Result of Action

Exposure to this compound can cause irritation to the nose and throat, and in severe cases, lung damage can occur . Ingestion can cause stomach upset, and digestive tract burns can occur in severe cases . Skin contact can cause irritation and burns, and eye exposure may result in irritation . In severe cases, damage to the eye can occur . Studies show that this compound causes cancer in experimental animals .

Action Environment

This compound is unstable in the presence of water and reacts violently with strong oxidants, amines, and light metals . It can also attack some rubbers, plastics, and coatings . It decomposes on heating and emits toxic hydrogen chloride fumes . Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, presence of water, and presence of other reactive substances.

Safety and Hazards

Benzotrichloride is a potential occupational carcinogen . It may cause respiratory irritation, skin irritation, and serious eye damage . It is toxic if inhaled . It may cause cancer . It is harmful if swallowed . It causes severe skin burns and eye damage .

properties

IUPAC Name

trichloromethylbenzene
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InChI

InChI=1S/C7H5Cl3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H
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InChI Key

XEMRAKSQROQPBR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C(Cl)(Cl)Cl
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Molecular Formula

C7H5Cl3, Array
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Related CAS

25838-95-3
Record name Benzene, (trichloromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID1020148
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Molecular Weight

195.5 g/mol
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Physical Description

Benzotrichloride appears as a clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals., Clear to yellow liquid with a penetrating odor; [ACGIH], COLOURLESS-TO-YELLOW FUMING OILY LIQUID WITH PUNGENT ODOUR., A clear colorless to yellowish colored liquid with a penetrating odor. Denser than water and vapors are heavier than air. May be toxic by inhalation or ingestion. Burns skin, eyes, and mucous membranes. Insoluble in water. Used to make dyes and other chemicals.
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Boiling Point

429.4 °F at 760 mmHg (EPA, 1998), 220.8 °C AT 760 MM HG; 129 °C AT 60 MM HG; 105 °C AT 25 MM HG, 221 °C, 429.4 °F
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Flash Point

260 °F (EPA, 1998), 260 °F (127 °C) (CLOSED CUP), > 247 °C (Cleveland open cup), 108 °C c.c., 260 °F
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Solubility

Decomposes (NTP, 1992), ... Soluble in ... diethyl ether ... ., Water solubility = 53 mg/L at 5 °C, Solubility in water: reaction
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Density

1.3756 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.3756 AT 20 °C/4 °C, Relative density (water = 1): 1.4, 1.3756
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Vapor Density

6.77 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 6.77 (AIR= 1), Relative vapor density (air = 1): 6.8, 6.77
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Vapor Pressure

1 to 10 mmHg at 114.44 to 189.68 °F (EPA, 1998), 0.2 [mmHg], Vapor pressure = 1.35 mm Hg @ 50 °C; 5.4 mm Hg @ 75 °C, Vapor pressure = 0.4137 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 20, 1-10 mmHg at 114.44-189.68 °F
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Impurities

COMMERCIAL GRADES MAY CONTAIN HYDROCHLORIC ACID, BENZYLIDENE CHLORIDE, & BENZYL CHLORIDE., Chlorotoluenes, chlorobenzyl chlorides, benzal chloride, chlorobenzal chlorides, and chlorobenzotrichlorides.
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Color/Form

CLEAR, COLORLESS TO YELLOWISH LIQUID, OILY LIQUID

CAS RN

98-07-7, 30583-33-6
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Melting Point

23 °F (EPA, 1998), -5.0 °C, -5 °C, 23 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzotrichloride
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Reactant of Route 3
Benzotrichloride
Reactant of Route 4
Benzotrichloride
Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What are the primary concerns regarding Benzotrichloride exposure in humans?

A1: this compound is suspected to be a human carcinogen, primarily targeting the lungs. [] Epidemiological studies suggest a link between occupational exposure to this compound, particularly in benzoyl chloride manufacturing, and an increased risk of lung cancer and maxillary malignant lymphoma. [, ]

Q2: What types of cancers have been observed in mice exposed to this compound?

A2: In mice studies, this compound exposure through inhalation induced tumors in the lungs, skin, and lymphatic tissues. [] Gastric intubation also resulted in forestomach tumors (including squamous cell carcinoma and papilloma), lung tumors (adenocarcinoma and adenoma), and hematopoietic tumors (thymic lymphosarcoma and lymphatic leukemia). [] Dermal application studies further confirmed its potent skin carcinogenicity. []

Q3: Which gene mutation has been linked to this compound-induced lung tumors in mice?

A4: Studies have identified activating K-ras proto-oncogene mutations in this compound-induced lung tumors of A/J mice. [] Specifically, a GC→AT transition in codon 12 was consistently observed, suggesting a genotoxic mechanism of action. []

Q4: What is the molecular formula and weight of this compound?

A5: this compound, also known as α,α,α-trichlorotoluene, has the molecular formula C7H5Cl3 and a molecular weight of 195.47 g/mol. [, ]

Q5: How does the structure of this compound contribute to its reactivity?

A6: The trichloromethyl (–CCl3) group in this compound is highly reactive due to the presence of three electron-withdrawing chlorine atoms. This makes the carbon atom in the –CCl3 group susceptible to nucleophilic attack, leading to various chemical reactions. [, , ]

Q6: What spectroscopic techniques are commonly used to characterize this compound?

A7: Nuclear magnetic resonance (NMR) spectroscopy, particularly 35Cl NMR, has been used to investigate the orientation and electronic environment of chlorine atoms in the trichloromethyl group of this compound and related compounds. [] Mass spectrometry (MS) and infrared (IR) spectroscopy are also routinely employed for identification and structural characterization. [, , ]

Q7: What are the main industrial applications of this compound?

A8: this compound is an important intermediate in the chemical industry, primarily used in the production of benzoyl chloride, a precursor to various dyes, benzoyl peroxide, and other valuable chemicals. [, , ] Its derivatives also find use as UV stabilizers in plastics and as antiseptics and antimicrobial agents. []

Q8: How is this compound used in the synthesis of benzoyl chloride?

A9: this compound can be readily hydrolyzed to benzoic acid, which then reacts with additional this compound in the presence of a catalyst to produce benzoyl chloride. [, ] This two-step process offers an efficient route to benzoyl chloride from a readily available starting material.

Q9: Can this compound participate in reductive coupling reactions?

A10: Yes, this compound undergoes reductive coupling reactions with metals like nickel and cobalt. [] For instance, heating this compound with nickel powder yields trans-1,2-dichlorostilbene, showcasing its versatility in forming new carbon-carbon bonds. []

Q10: Has this compound been investigated in electrochemistry?

A11: Yes, electrochemical studies have explored the reductive properties of this compound. [] These studies suggest that this compound undergoes a stepwise two-electron reduction, where each step involves the substitution of a chlorine atom with a hydrogen atom. [] The reduction process is irreversible and diffusion-controlled. []

Q11: What are the environmental concerns associated with this compound?

A12: this compound's persistence and potential to bioaccumulate in the environment are areas of concern. [] Additionally, its hydrolysis in the presence of moisture releases hydrochloric acid, posing a risk to aquatic life and ecosystems. []

Q12: Are there any regulations governing the use and handling of this compound?

A13: Yes, due to its potential carcinogenicity and environmental risks, this compound is subject to strict regulations under the Globally Harmonized System of Classification and Labeling of Chemicals (GHS) and other national and regional safety regulations. [] These regulations emphasize safe handling, storage, and disposal to minimize occupational exposure and environmental contamination.

Q13: What are some future research directions for this compound?

A14: Further investigation is needed to elucidate the precise mechanisms underlying this compound's carcinogenicity in humans. Exploring its interactions with DNA and specific molecular pathways will be crucial for risk assessment and potential mitigation strategies. [, ]

Q14: What are potential alternatives to this compound in various applications?

A15: Identifying and evaluating safer alternatives to this compound in its diverse applications is paramount. [] This requires a comprehensive assessment of the alternatives' performance, cost-effectiveness, and potential environmental impacts. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.